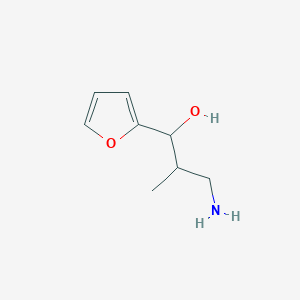

3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 2-furylcarbinol with methylamine under controlled conditions to introduce the amino group. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process, making it viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can introduce different alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Alkyl halides, base catalysts

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Reduced derivatives

Substitution: Alkylated derivatives

Scientific Research Applications

3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol is a chemical compound with a variety of applications in scientific research, spanning chemistry, biology, medicine, and industry. The compound features an amino group, a brominated furan ring, and a hydroxyl group attached to a methylated propanol chain.

Scientific Research Applications

- Chemistry this compound serves as a building block in the synthesis of more complex molecules.

- Biology This compound is investigated for its potential as a biochemical probe. Its structure allows it to interact with various biological targets, potentially modulating enzyme activities or receptor functions.

- Medicine It is explored for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

- Industry this compound is utilized in the development of new materials and chemical processes.

Antimicrobial Properties

Research suggests that bromofuran derivatives exhibit significant antimicrobial activities. Studies have demonstrated that compounds similar to 3-Amino-1-(3-bromofuran-2-yl)-2-methylpropan-1-ol can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections.

Mechanism of Action

The mechanism of action of 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-1-(furan-2-yl)-2-methylpropan-1-ol

- 3-Amino-1-(furan-2-yl)-2-ethylpropan-1-ol

- 3-Amino-1-(furan-2-yl)-2-methylbutan-1-ol

Uniqueness

3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its furan ring and amino group make it a versatile compound for various synthetic and research applications, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol is a compound that has garnered attention for its diverse biological activities. Characterized by its unique structure, which includes a furan ring, an amino group, and a hydroxyl group, this compound exhibits potential in various therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₃NO₂, with a molecular weight of approximately 155.19 g/mol. The presence of the furan ring enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃NO₂ |

| Molecular Weight | 155.19 g/mol |

| Functional Groups | Amino (-NH₂), Hydroxyl (-OH), Furan Ring |

| Solubility | Soluble in polar solvents |

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties . Studies suggest that compounds containing furan derivatives can inhibit the growth of various bacteria and fungi. This activity is attributed to the compound's ability to disrupt microbial cell membranes and interfere with metabolic processes.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating potent antimicrobial activity.

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory effects . The compound has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

The anti-inflammatory activity is primarily mediated through the inhibition of nuclear factor kappa B (NF-kB), which plays a crucial role in regulating immune response and inflammation. By reducing NF-kB activation, the compound decreases the expression of inflammatory mediators such as TNF-alpha and IL-6.

Anticancer Activity

Emerging studies suggest that this compound may have anticancer properties . Its ability to induce apoptosis in cancer cells has been documented, making it a candidate for further development in cancer therapeutics.

Research Findings

In vitro studies on various cancer cell lines, including HL-60 (human promyelocytic leukemia) and MCF-7 (breast cancer), revealed that treatment with this compound led to significant cell death through apoptosis. The compound was found to activate caspase pathways, which are critical for programmed cell death.

Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus and E. coli | |

| Anti-inflammatory | Inhibition of NF-kB; reduced cytokine production | |

| Anticancer | Induction of apoptosis in HL-60 and MCF-7 cells |

Properties

Molecular Formula |

C8H13NO2 |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

3-amino-1-(furan-2-yl)-2-methylpropan-1-ol |

InChI |

InChI=1S/C8H13NO2/c1-6(5-9)8(10)7-3-2-4-11-7/h2-4,6,8,10H,5,9H2,1H3 |

InChI Key |

GDILNAQJVLSRRN-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C(C1=CC=CO1)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.